N-(4-bromophenyl)-3-chloro-4-methoxybenzamide
Overview
Description
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom, and a methoxy group on the benzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Scientific Research Applications
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-chloro-4-methoxybenzamide typically involves the condensation of 4-bromoaniline with 3-chloro-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of iodinated or fluorinated derivatives.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of corresponding amines.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to antiproliferative effects . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, forming stable complexes that disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: Shares the bromophenyl moiety and exhibits similar antimicrobial and antiproliferative activities.
4-bromophenyl 4-bromobenzoate: Contains the bromophenyl group and is used in various chemical syntheses.
N-(4-bromophenyl)sulfonylbenzoyl}-L-valine: Contains the bromophenyl group and is explored for its antimicrobial properties.
Uniqueness
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide is unique due to the presence of both chlorine and methoxy groups on the benzamide moiety, which may contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-chloro-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-2-9(8-12(13)16)14(18)17-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAYTYHAVHMSHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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